3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride
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Overview
Description
3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride is an organosulfur compound that features a benzene ring substituted with bromine, fluorine, iodine, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from a benzene derivative. The process may include halogenation reactions to introduce bromine, fluorine, and iodine atoms onto the benzene ring, followed by sulfonylation to attach the sulfonyl chloride group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are essential to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The sulfonyl chloride group can be oxidized or reduced under specific conditions to form different sulfonyl derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The halogen atoms can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-fluoro-3-iodobenzene
- 1-bromo-3-iodobenzene
- 2-bromo-1-fluoro-4-iodobenzene
Uniqueness
3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other halogenated benzene derivatives. This makes it a valuable intermediate in organic synthesis and various applications.
Properties
CAS No. |
2138210-41-8 |
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Molecular Formula |
C6H2BrClFIO2S |
Molecular Weight |
399.4 |
Purity |
95 |
Origin of Product |
United States |
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